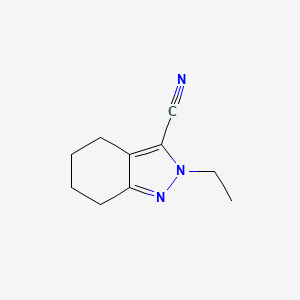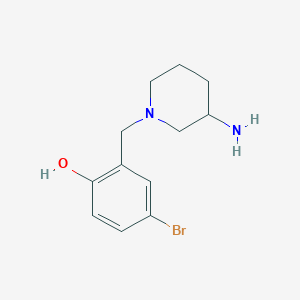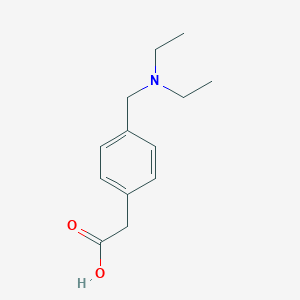
3-(1-环丁基-1H-吡唑-4-基)丙酸
描述
科学研究应用
合成与分子结构分析
- 对复杂吡唑衍生物合成的研究,如 3-[1-(4-磺酰基苯基)-5-对甲苯基-1H-吡唑-3-基]丙酸,突出了这些化合物在通过光谱技术和 X 射线晶体学研究区域异构现象和分子结构中的重要性。此类研究对于明确确定分子结构至关重要,这对于药物和材料科学的发展至关重要 (Kumarasinghe, Hruby, & Nichol, 2009)。
催化反应和合成途径
- 通过银 (I) 催化的三组分反应生成吡唑并[5,1-a]异喹啉-1-基)丙酸,证明了吡唑衍生物在合成有机化学中的多功能性。此方法涉及 6-内环化、[3 + 2] 环加成和重排,为构建具有潜在生物活性的复杂分子提供了一种新颖的方法 (Pan, Wang, Xia, & Wu, 2015)。
药物化学应用
- 虽然明确避免了有关药物使用、剂量和副作用的详细信息,但值得注意的是,对类似吡唑化合物的研究,例如 1,5-二芳基吡唑-3-丙酸的合成,研究了它们对环氧合酶和脂氧合酶的潜在抑制活性。这些研究表明了吡唑衍生物在设计抗炎和镇痛剂中更广泛的药物相关性 (Ergün et al., 2010)。
先进材料合成
- 通过与吡唑衍生物的反应对聚合物进行功能化,如聚乙烯醇/丙烯酸水凝胶的改性,展示了这些化合物在创造具有增强性能的材料中的应用,例如改进的热稳定性和潜在的医疗应用 (Aly & El-Mohdy, 2015)。
作用机制
Target of Action
It’s worth noting that many pyrazole derivatives have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
It’s known that many pyrazole derivatives interact with their targets by fitting into the active site of the target protein, often characterized by a lower binding free energy .
Biochemical Pathways
It’s known that many pyrazole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
It’s known that many pyrazole derivatives have diverse biological activities and therapeutic possibilities .
生化分析
Biochemical Properties
3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acetylcholinesterase (AchE), an enzyme that hydrolyzes acetylcholine in the cholinergic nervous system . This interaction can lead to the inhibition of AchE activity, affecting normal nerve pulse transmission. Additionally, 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid may interact with reactive oxygen species (ROS), influencing oxidative stress levels within cells .
Cellular Effects
The effects of 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of acetylcholinesterase (AchE) in the brain, leading to changes in behavior and body movement in animal models . Moreover, its interaction with ROS can result in oxidative stress, impacting different cellular components such as DNA, proteins, and lipids .
Molecular Mechanism
At the molecular level, 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its binding to acetylcholinesterase (AchE) inhibits the enzyme’s activity, disrupting the hydrolysis of acetylcholine . This inhibition can result in altered nerve pulse transmission and subsequent behavioral changes. Additionally, the compound’s interaction with ROS can lead to oxidative damage, affecting cellular components and gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound’s stability may decrease, leading to degradation and reduced efficacy. Long-term exposure to 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid has been associated with sustained inhibition of acetylcholinesterase (AchE) activity and increased oxidative stress, resulting in prolonged cellular damage .
Dosage Effects in Animal Models
The effects of 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as moderate inhibition of acetylcholinesterase (AchE) activity. At higher doses, it can lead to toxic or adverse effects, including severe inhibition of AchE activity, increased oxidative stress, and significant behavioral changes . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s interaction with acetylcholinesterase (AchE) and reactive oxygen species (ROS) plays a crucial role in its metabolic fate . These interactions can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, its interaction with acetylcholinesterase (AchE) may facilitate its distribution within the nervous system . Additionally, the compound’s interaction with ROS can influence its localization in regions of oxidative stress .
Subcellular Localization
The subcellular localization of 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its interaction with acetylcholinesterase (AchE) may localize it to cholinergic synapses, where it can exert its inhibitory effects . Additionally, its interaction with ROS may target it to regions of oxidative stress, influencing its activity and function .
属性
IUPAC Name |
3-(1-cyclobutylpyrazol-4-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c13-10(14)5-4-8-6-11-12(7-8)9-2-1-3-9/h6-7,9H,1-5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKQBIQHIYFMIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2C=C(C=N2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


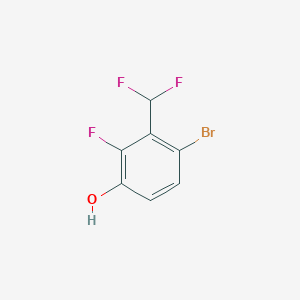
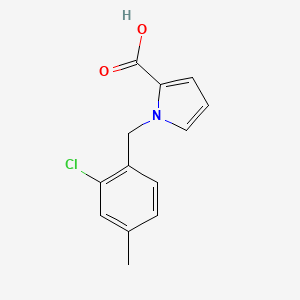
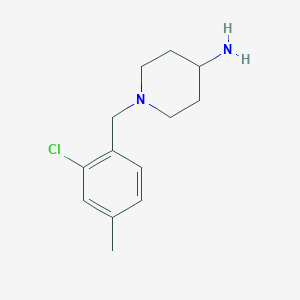

![2-(5-bromopyridin-3-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B1474680.png)
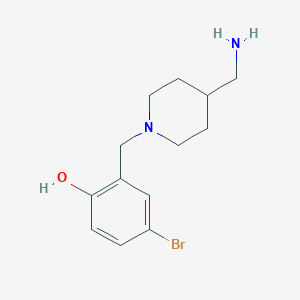
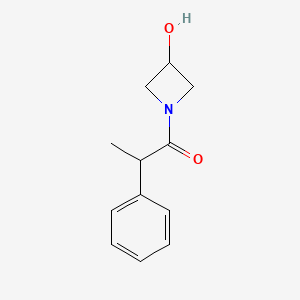
![2-Fluoro-2-[4-(methylsulfanyl)phenyl]ethan-1-amine](/img/structure/B1474684.png)

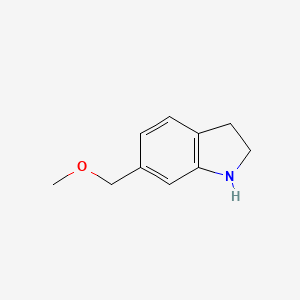
![2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B1474689.png)
